molecular formula C6H10O2 B2826810 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol CAS No. 1398833-81-2

3-Oxabicyclo[3.1.0]hexan-6-ylmethanol

Cat. No.: B2826810
CAS No.: 1398833-81-2
M. Wt: 114.144
InChI Key: FUSRDACVJSHHNA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol typically involves the formation of the bicyclic structure through cyclization reactions. One common method involves the reaction of a suitable precursor, such as a cyclopentene derivative, with an oxidizing agent to form the oxirane ring . The hydroxymethyl group can be introduced through subsequent functionalization reactions, such as the reduction of an ester or aldehyde intermediate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Oxabicyclo[3.1.0]hexan-6-ylmethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Alcohols, amines, thiols.

Major Products

Scientific Research Applications

3-Oxabicyclo[3.1.0]hexan-6-ylmethanol has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol involves its interaction with molecular targets and pathways within biological systems. The oxirane ring and hydroxymethyl group can participate in various biochemical reactions, potentially leading to the modulation of enzyme activity or receptor binding . Detailed studies are required to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-Oxabicyclo[3.1.0]hexane: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.

    6-Hydroxy-3-oxabicyclo[3.1.0]hexane: Similar structure but with a hydroxyl group instead of a hydroxymethyl group.

    3-Oxabicyclo[3.1.0]hexan-6-one: Contains a ketone group instead of a hydroxymethyl group.

Uniqueness

3-Oxabicyclo[3.1.0]hexan-6-ylmethanol is unique due to the presence of both an oxirane ring and a hydroxymethyl group, which confer distinct reactivity and potential for diverse applications in synthesis and research .

Properties

IUPAC Name

3-oxabicyclo[3.1.0]hexan-6-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c7-1-4-5-2-8-3-6(4)5/h4-7H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSRDACVJSHHNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2CO)CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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